2-thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-1H-indol-2-yl)methanone

Catalog No.
S2963541
CAS No.
2034208-74-5
M.F
C14H13ClN2OS
M. Wt
292.78
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-1H-...

CAS Number

2034208-74-5

Product Name

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-1H-indol-2-yl)methanone

IUPAC Name

(5-chloro-1H-indol-2-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

Molecular Formula

C14H13ClN2OS

Molecular Weight

292.78

InChI

InChI=1S/C14H13ClN2OS/c15-9-1-2-12-8(3-9)4-13(16-12)14(18)17-6-11-5-10(17)7-19-11/h1-4,10-11,16H,5-7H2

InChI Key

NXEWAHQYYCVWMF-UHFFFAOYSA-N

SMILES

C1C2CN(C1CS2)C(=O)C3=CC4=C(N3)C=CC(=C4)Cl

solubility

not available

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-1H-indol-2-yl)methanone is a bicyclic compound characterized by its unique structural framework. This compound features a bicyclic system that includes a sulfur atom (thia) and a nitrogen atom (azabicyclo), contributing to its distinct chemical properties. The presence of the 5-chloro-1H-indole moiety enhances its potential biological activity, making it a subject of interest in medicinal chemistry.

The reactivity of 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-1H-indol-2-yl)methanone can be explored through various chemical transformations, including:

  • Nucleophilic Substitution: The chlorine atom on the indole ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Reduction Reactions: The ketone functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Cyclization Reactions: Given its bicyclic structure, this compound may participate in cyclization reactions under specific conditions, potentially leading to the formation of more complex structures.

Preliminary studies indicate that 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-1H-indol-2-yl)methanone exhibits significant biological activities, particularly in the realm of pharmacology. Its structural components suggest potential interactions with various biological targets, including:

  • Antimicrobial Activity: Compounds with indole and bicyclic structures often show antimicrobial properties, which could be relevant for therapeutic applications.
  • Neuropharmacological Effects: The azabicyclic framework is known for its interaction with neurotransmitter systems, indicating potential as a central nervous system modulator.

The synthesis of 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-1H-indol-2-yl)methanone can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with readily available precursors such as 5-chloroindole and appropriate azabicyclic derivatives.
  • Reagents and Conditions: Common reagents include coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and DMAP (4-dimethylaminopyridine) under controlled temperature conditions to facilitate the formation of the desired product.
  • Purification: After synthesis, purification methods such as recrystallization or chromatographic techniques are employed to isolate the target compound.

The unique structure of 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-1H-indol-2-yl)methanone lends itself to various applications:

  • Pharmaceutical Development: Due to its potential biological activity, this compound could serve as a lead compound in drug discovery for treating infections or neurological disorders.
  • Chemical Probes: It may be utilized as a chemical probe in biological research to study specific pathways or mechanisms involving neurotransmitter systems.

Interaction studies are crucial for understanding the biological implications of 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-1H-indol-2-yl)methanone:

  • Binding Affinity: Investigating its binding affinity to various receptors can provide insights into its mechanism of action.
  • In Vivo Studies: Animal models can be used to assess the pharmacokinetics and pharmacodynamics of this compound, evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-1H-indol-2-yl)methanone, including:

Compound NameStructural FeaturesUnique Aspects
2-thia-5-azabicyclo[2.2.1]heptaneContains thia and azabicyclic structuresPrimarily used as an intermediate
Exo-(−)-2-boc-diazabicyclo[2.2.1]heptaneBicyclic structure with nitrogen atomsKnown for stability and reactivity
5-chloroindole derivativesIndole ring with various substituentsDiverse biological activities

The uniqueness of 2-thia-5-azabicyclo[2.2.1]heptan-5-y(5-chloroindol) methanone lies in its combination of thia and azabicyclic frameworks along with the indole moiety, which may enhance its biological activity compared to other similar compounds.

XLogP3

3.2

Dates

Last modified: 08-17-2023

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